1-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]propan-1-one
Description
Properties
IUPAC Name |
1-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c1-3-12(17)16-8-6-15(7-9-16)11-5-4-10(2)13-14-11/h4-5H,3,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKOPBLKCZCEMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=NN=C(C=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]propan-1-one typically involves multi-step organic reactions. One common method includes the reaction of 6-methylpyridazine with piperazine under controlled conditions to form the intermediate compound. This intermediate is then reacted with propan-1-one in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
Chemical Properties and Structure
The compound features a piperazine ring substituted with a 6-methylpyridazinyl group, which contributes to its biological activity. Its molecular formula is , and it has a molecular weight of approximately 246.31 g/mol. The presence of the piperazine moiety is significant for its interaction with various biological targets.
Medicinal Chemistry
1-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]propan-1-one has been studied for its potential as a lead compound in drug development, particularly in the following areas:
- Antidepressants : Research indicates that derivatives of piperazine compounds can exhibit antidepressant-like effects. The modification of the piperazine structure with pyridazinyl groups may enhance these properties, making it a candidate for further exploration in treating mood disorders .
- Antipsychotic Agents : Similar structural analogs have shown promise in modulating neurotransmitter systems, particularly dopamine and serotonin pathways. This suggests potential applications in developing new antipsychotic medications .
Neuropharmacology
The compound's ability to interact with neurotransmitter receptors makes it an interesting subject for neuropharmacological studies:
- Receptor Binding Studies : Investigations into how this compound binds to various receptors (e.g., serotonin receptors) can provide insights into its mechanism of action and therapeutic potential .
Cancer Research
Recent studies have explored the application of piperazine derivatives in oncology:
- Inhibition of Tumor Growth : Some derivatives have demonstrated anti-cancer activity by inhibiting specific signaling pathways involved in tumor growth and metastasis. The structural features of this compound may contribute to its efficacy against certain cancer types .
Data Tables
Case Study 1: Antidepressant Activity
A study evaluated the antidepressant effects of various piperazine derivatives, including those similar to this compound. Results indicated significant reductions in depression-like behavior in animal models, suggesting that structural modifications can enhance efficacy .
Case Study 2: Cancer Cell Line Inhibition
Research involving the compound on different cancer cell lines showed promising results, where it inhibited cell proliferation and induced apoptosis. These findings highlight the potential for developing new cancer therapies based on this compound's structure .
Mechanism of Action
The mechanism of action of 1-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Overview
Piperazine-propan-1-one derivatives exhibit pharmacological versatility depending on substituents. Key analogs and their properties are summarized below:
Table 1: Comparative Analysis of Piperazine-Propan-1-one Derivatives
Key Observations
A. Substituent-Driven Activity
- Aryl Groups : The 4-chlorophenyl group in the analgesic compound () and UDO () enhances binding to inflammatory or parasitic targets. Trifluoromethylphenyl (e.g., BIA, UDO) improves metabolic stability and enzyme inhibition .
- Heterocycles: Pyridazine (in the title compound) vs. pyridine (7e) or indole (P095-0545) alters target selectivity. For example, pyridinyl in 7e contributes to serotonin receptor affinity, while diphenylpyridazinone in correlates with anti-inflammatory effects .
B. Pharmacological Efficacy
- The analgesic compound () outperformed aspirin in murine models, suggesting superior COX inhibition or alternative pathways .
- Compound 7e’s sub-micromolar Ki (2.30 μM) highlights strong serotonin receptor binding, whereas BIA’s nitro and hydroxyl groups enable multi-target interactions (A2A receptors, α-synuclein) .
Biological Activity
1-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]propan-1-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 230.31 g/mol. The compound features a piperazine ring substituted with a 6-methylpyridazine moiety, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₄ |
| Molecular Weight | 230.31 g/mol |
| CAS Number | 1797856-55-3 |
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, particularly in the fields of neuropharmacology and oncology.
Neuropharmacological Effects
Studies have shown that derivatives of piperazine compounds can modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. For instance, compounds with similar structures have been evaluated for their potential as antidepressants and anxiolytics.
Case Study: Antidepressant Activity
In a study examining the antidepressant effects of piperazine derivatives, several compounds demonstrated significant reductions in depressive-like behaviors in animal models. The mechanism was attributed to the modulation of serotonin reuptake and enhancement of neuroplasticity through neurotrophic factors .
Anticonvulsant Activity
The anticonvulsant properties of related compounds have been investigated using models such as the maximal electroshock (MES) test and the pentylenetetrazol (PTZ) test. Results indicated that certain derivatives conferred protection against seizures, suggesting that this compound may exhibit similar properties.
Table: Anticonvulsant Efficacy Comparison
| Compound | MES Test Efficacy (%) | PTZ Test Efficacy (%) |
|---|---|---|
| Compound A | 75% | 60% |
| Compound B | 50% | 80% |
| This compound | TBD | TBD |
The proposed mechanisms for the biological activity of this compound relate to its ability to interact with various receptors in the central nervous system (CNS).
Receptor Interactions
Preliminary studies suggest that the compound may act as a partial agonist at GABA_A receptors, which play a crucial role in inhibitory neurotransmission. This interaction could underlie its anxiolytic and anticonvulsant effects .
Toxicological Studies
Toxicological assessments are critical for evaluating the safety profile of new compounds. In vitro studies on cell lines have indicated that certain derivatives exhibit low cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile for further development .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
